molecular formula C15H16FN3O4 B11491900 4-(4-{[(4-fluorophenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid

4-(4-{[(4-fluorophenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid

Cat. No.: B11491900
M. Wt: 321.30 g/mol
InChI Key: PCBWLGLOIPSYMY-UHFFFAOYSA-N
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Description

4-(4-{[(4-fluorophenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid is a synthetic organic compound that features a pyrazole ring, a fluorophenoxy group, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-{[(4-fluorophenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid typically involves multiple steps, starting with the preparation of the pyrazole ring and the fluorophenoxy group. The key steps include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Fluorophenoxy Group: This step involves the nucleophilic substitution reaction of a fluorophenol with an appropriate acyl chloride.

    Coupling of the Pyrazole and Fluorophenoxy Groups: This is typically done using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Formation of the Butanoic Acid Moiety: This can be achieved through the reaction of the intermediate with a butanoic acid derivative under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(4-{[(4-fluorophenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

4-(4-{[(4-fluorophenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Pharmaceuticals: The compound may exhibit pharmacological activities such as anti-inflammatory, analgesic, or anticancer properties.

    Materials Science: It can be used in the development of novel materials with specific properties, such as polymers or coatings.

    Biological Studies: The compound can be used to study biochemical pathways and molecular interactions in biological systems.

Mechanism of Action

The mechanism of action of 4-(4-{[(4-fluorophenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group may enhance binding affinity, while the pyrazole ring can interact with active sites. The compound may inhibit or activate specific pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-{[(4-chlorophenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid
  • 4-(4-{[(4-bromophenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid
  • 4-(4-{[(4-methylphenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid

Uniqueness

4-(4-{[(4-fluorophenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid is unique due to the presence of the fluorophenoxy group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance metabolic stability, binding affinity, and overall pharmacokinetic profile compared to its analogs with different substituents.

Properties

Molecular Formula

C15H16FN3O4

Molecular Weight

321.30 g/mol

IUPAC Name

4-[4-[[2-(4-fluorophenoxy)acetyl]amino]pyrazol-1-yl]butanoic acid

InChI

InChI=1S/C15H16FN3O4/c16-11-3-5-13(6-4-11)23-10-14(20)18-12-8-17-19(9-12)7-1-2-15(21)22/h3-6,8-9H,1-2,7,10H2,(H,18,20)(H,21,22)

InChI Key

PCBWLGLOIPSYMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NC2=CN(N=C2)CCCC(=O)O)F

Origin of Product

United States

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